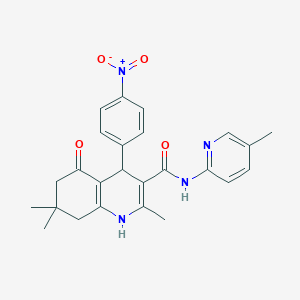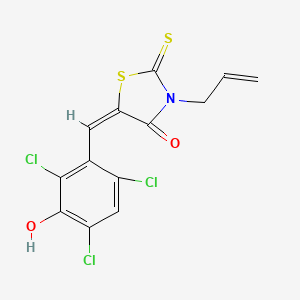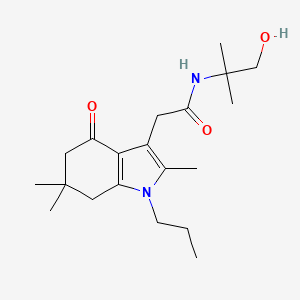![molecular formula C19H17FN2O B4932976 N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine, also known as GSK2330672, is a small molecule inhibitor that has shown potential in treating various diseases.
Wirkmechanismus
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine exerts its effects by inhibiting the activity of JAK2, TYK2, and SYK kinases. These kinases play a crucial role in the regulation of immune response and cell growth. By inhibiting their activity, this compound can reduce inflammation and cell proliferation, which may be beneficial in treating various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and cell proliferation in various cell types. It has also been shown to inhibit the production of cytokines, which are involved in the regulation of immune response. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine is its specificity for JAK2, TYK2, and SYK kinases. This makes it a useful tool in studying the role of these kinases in various diseases. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine. One area of interest is its potential in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the development of more soluble analogs of this compound may improve its utility in various experiments.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential in treating various diseases. Its specificity for JAK2, TYK2, and SYK kinases makes it a useful tool in studying the role of these kinases in various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its potential in treating autoimmune disorders.
Synthesemethoden
The synthesis of N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine involves several steps, including the reaction of 4-fluorobenzyl alcohol with 4-chlorobenzaldehyde, followed by a nucleophilic substitution reaction with 2-pyridinamine. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that it can inhibit the activity of several kinases, including JAK2, TYK2, and SYK, which are involved in the regulation of immune response and cell growth.
Eigenschaften
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-8-4-16(5-9-17)14-23-18-10-6-15(7-11-18)13-22-19-3-1-2-12-21-19/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJMFOVQJIITDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)
![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


